
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride is a potent chemical compound with diverse applications in scientific research. This versatile material offers a wide range of possibilities for enhancing various studies and experiments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride can involve various synthetic routes. One common method is the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides, including this compound, often involve direct fluorosulfonylation with fluorosulfonyl radicals. This approach is concise and efficient for producing sulfonyl fluorides .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride undergoes various types of reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organoboron reagents for Suzuki–Miyaura coupling , fluorinating agents, and oxidizing or reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various functionalized products .
Applications De Recherche Scientifique
3-Chloro-2-hydroxypropane-1-sulfonyl fluoride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical biology.
Biology: Employed in the preparation of negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers.
Industry: Utilized in the preparation of surface-derivatized microcrystalline cellulose particles with strong zeta potential.
Mécanisme D'action
The mechanism by which 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The specific pathways involved depend on the reaction conditions and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Chloro-2-hydroxypropane-1-sulfonyl fluoride include:
Uniqueness
This compound is unique due to its specific reactivity and applications in various fields of scientific research. Its ability to undergo diverse chemical reactions and its potential in drug discovery and medicinal chemistry set it apart from similar compounds.
Propriétés
Formule moléculaire |
C3H6ClFO3S |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
3-chloro-2-hydroxypropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H6ClFO3S/c4-1-3(6)2-9(5,7)8/h3,6H,1-2H2 |
Clé InChI |
RGQVLPLKOPAOLU-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)O)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)

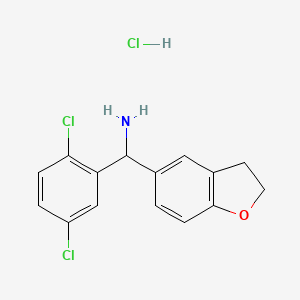

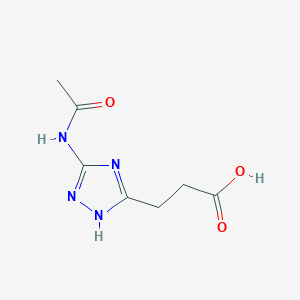
![(2E)-N-[4-(piperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide dihydrochloride](/img/structure/B13496922.png)
![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)
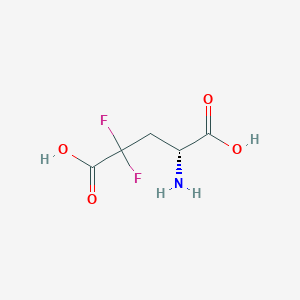
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13496934.png)
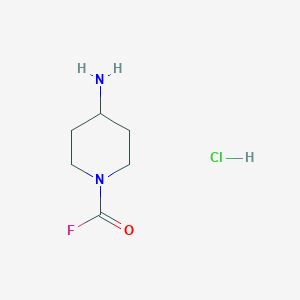
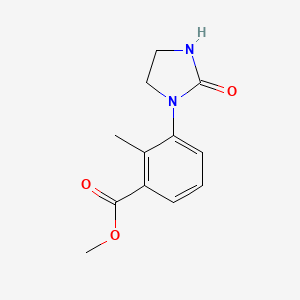

![tert-butyl N-(3-aminopropoxy)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13496951.png)

